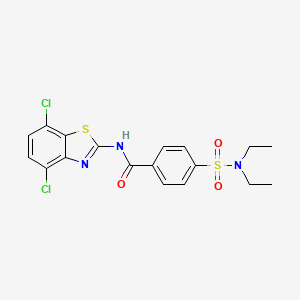

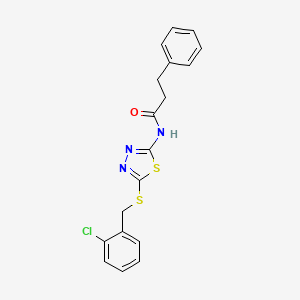

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

1. Serotonin Receptor Affinity

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have shown high affinity for serotonin (5-HT1A) receptors. One study by Glennon et al. (1988) found that certain derivatives display high affinity for these sites, indicating potential applications in neuropsychiatric disorders where serotonin plays a role (Glennon et al., 1988).

2. Kinase Inhibition

These compounds have been studied for their role as reversible kinase inhibitors targeting EGFR-activating and drug-resistance mutations. Yang et al. (2012) reported that certain N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives exhibit significant antitumor potency, highlighting their potential in cancer therapy (Yang et al., 2012).

3. Anticonvulsant Activity

Kamiński et al. (2015) synthesized a series of new hybrid compounds including N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives, which displayed broad spectra of anticonvulsant activity across various preclinical seizure models. This suggests their potential use as antiepileptic drugs (Kamiński et al., 2015).

4. Histone Deacetylase Inhibition

These compounds have been explored for their role as histone deacetylase inhibitors (HDACi), particularly in the treatment of cancer and neurodegenerative diseases. Thaler et al. (2010) investigated derivatives with N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as core structures, indicating their potential in gene regulation therapies (Thaler et al., 2010).

5. Neuroinflammation Imaging

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have been used in PET imaging to target CSF1R, a microglia-specific marker. Horti et al. (2019) developed a PET radiotracer for noninvasive imaging of reactive microglia, which could be valuable in studying neuroinflammation and its role in neuropsychiatric disorders (Horti et al., 2019).

6. Adrenoceptor Interaction

Zhao et al. (2015) explored the binding mechanism of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives to α1A-adrenoceptor. They found that the binding was driven by hydrogen bonds and electrostatic forces, indicating the potential therapeutic applications in cardiovascular diseases (Zhao et al., 2015).

7. Potential Antidepressant and Anxiolytic Effects

Pytka et al. (2015) characterized the pharmacological properties of two phenylpiperazine derivatives, showing their potent antidepressant-like activity and anxiolytic-like properties in various animal models. This suggests the potential use of these compounds in treating mood disorders (Pytka et al., 2015).

Propriétés

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSBDGNSMVEABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)